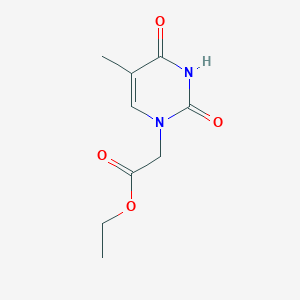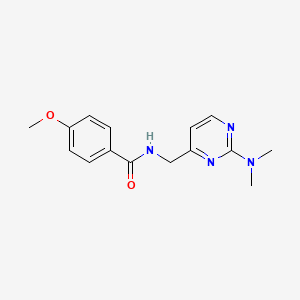
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its antitumor activity. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The exact mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the production of angiogenic factors such as vascular endothelial growth factor (VEGF), which are necessary for the growth of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various preclinical models. This makes it a useful tool for studying the mechanisms of tumor growth and the effects of various treatments on tumor growth. However, one of the limitations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is its toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide. One area of interest is the development of new formulations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide that are less toxic and more effective. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide treatment. Additionally, there is interest in combining N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide with other treatments, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Finally, there is interest in understanding the mechanisms of resistance to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide and developing strategies to overcome this resistance.
Méthodes De Synthèse
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide can be synthesized in several ways, but the most common method involves the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its antitumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma. While some of these trials showed promising results, others were less successful.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYHUUUKHUKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2898848.png)
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)
![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
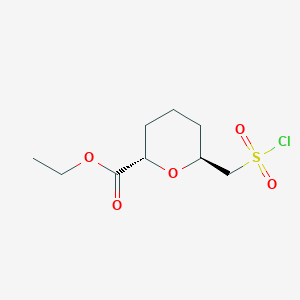
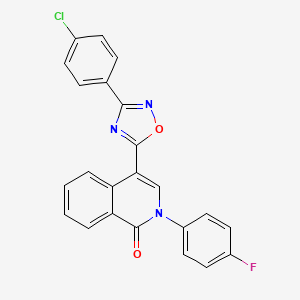
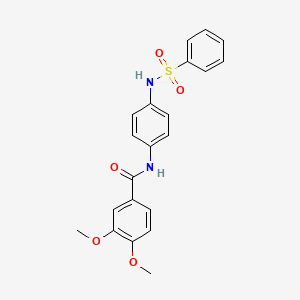
![4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)
